molecular formula C18H20N4O3 B5502858 4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide

4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide

Cat. No.: B5502858
M. Wt: 340.4 g/mol
InChI Key: IIZCLRJQOQWKBA-DEDYPNTBSA-N
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Description

4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both an aniline and a nitrophenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-14-5-2-7-16(11-14)19-10-4-9-18(23)21-20-13-15-6-3-8-17(12-15)22(24)25/h2-3,5-8,11-13,19H,4,9-10H2,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZCLRJQOQWKBA-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide typically involves a multi-step process. One common method includes the reaction of 3-methylaniline with 3-nitrobenzaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with butanoyl chloride to yield the final product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, while the aniline group can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone
  • 4-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate

Uniqueness

4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide is unique due to the presence of both an aniline and a nitrophenyl group, which confer distinct chemical reactivity and biological activity

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